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Compound of Interest

Compound Name: 3-Bromo-4-methylquinoline

Cat. No.: B1631785

An In-Depth Technical Guide to the Chemical Properties and Applications of 3-Bromo-4-
methylquinoline

Abstract

3-Bromo-4-methylquinoline is a halogenated heterocyclic compound of significant interest to
the fields of medicinal chemistry and materials science. As a derivative of quinoline, a
"privileged scaffold" in drug discovery, it serves as a versatile synthetic intermediate.[1] The
strategic placement of a bromine atom at the 3-position and a methyl group at the 4-position
provides distinct reactivity and steric properties, making it a valuable building block for the
synthesis of complex molecular architectures. This guide provides a comprehensive overview
of its chemical properties, synthesis, reactivity, and applications, with a focus on its utility for
researchers and drug development professionals.

Molecular Structure and Physicochemical
Properties

3-Bromo-4-methylquinoline possesses a bicyclic aromatic structure where a benzene ring is
fused to a pyridine ring. The bromine atom at the C3 position is a key functional handle for
synthetic transformations, while the C4-methyl group influences the molecule's steric and
electronic profile.

Table 1: Chemical Identifiers for 3-Bromo-4-methylquinoline
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Identifier Value Reference
CAS Number 59280-69-2 [2][3]
Molecular Formula C1oHsBrN [3]
Molecular Weight 222.08 g/mol [3]
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Table 2: Physicochemical Properties of 3-Bromo-4-methylquinoline and Related Compounds

3-Bromo-4-

4-Methylquinoline

3-Bromoquinoline

Property L

methylquinoline (Analog) (Analog)
Physical State Solid (Predicted) Liquid Light yellow liquid
Melting Point Data not available 9-10 °C[4] 13-15 °CJ[5]
Boiling Point Data not available 261-263 °C[4] ~223 °C
Density Data not available 1.083 g/mL at 25 °C[4] 1.494 g/cm3 at 25 °C

Soluble in common ) )

) i Slightly soluble in
- organic solvents like o ) )

Solubility water; miscible with Data not available

ethanol, ether, and

i alcohol.[4][6]

acetone (predicted).[6]

logP Data not available 2.61[4] 3.03[7]

Note: Experimental physicochemical data for 3-Bromo-4-methylquinoline is not widely

published. Properties are inferred from structurally similar compounds.

Synthesis of 3-Bromo-4-methylquinoline

The synthesis of 3-Bromo-4-methylquinoline can be approached through several established
methodologies for quinoline synthesis and modification. A logical and common approach
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involves the electrophilic bromination of 4-methylquinoline. Direct bromination of the quinoline
ring can be complex, often yielding mixtures.[8] However, reaction conditions can be optimized
to favor substitution at the electron-rich C3 position.

Proposed Synthetic Pathway: Electrophilic Bromination

The direct bromination of 4-methylquinoline (lepidine) offers a straightforward route. The
reaction proceeds via an electrophilic aromatic substitution mechanism where bromine is
introduced onto the pyridine ring.

Starting Material

4-Methylquinoline

Electrophilic
Bromination

Reagents & Conditions

Br2 / CCla
or NBS / H2SOa4

Product

\/

3-Bromo-4-methylquinoline

Click to download full resolution via product page

Caption: Proposed synthesis of 3-Bromo-4-methylquinoline.

Detailed Experimental Protocol: Bromination of 4-
Methylguinoline
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This protocol is a representative procedure based on established methods for quinoline
bromination and should be optimized for safety and yield.

» Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a
dropping funnel, and a reflux condenser, dissolve 4-methylquinoline (1.0 eq) in a suitable
solvent such as carbon tetrachloride or acetic acid.

o Reagent Addition: Slowly add a solution of bromine (1.0-1.2 eq) in the same solvent to the
flask via the dropping funnel at room temperature. The reaction is exothermic and the
addition should be controlled to maintain a steady temperature. Alternatively, N-
bromosuccinimide (NBS) in sulfuric acid can be used as the brominating agent.

o Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for several
hours. Monitor the reaction progress using thin-layer chromatography (TLC).

e Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the
excess bromine by adding a saturated aqueous solution of sodium thiosulfate (Na2S203).

o Extraction: Neutralize the mixture with a saturated sodium bicarbonate (NaHCO3s) solution
and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Na2S0a4), and concentrate under reduced pressure. The crude product can be purified by
flash column chromatography on silica gel to yield pure 3-Bromo-4-methylquinoline.

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of Nuclear Magnetic
Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons on both rings and a singlet for the methyl group. The protons on the pyridine ring
(H2) will be the most deshielded.
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e 13C NMR: The carbon NMR spectrum should display ten unique signals corresponding to
each carbon atom in the molecule.

Table 3: Predicted NMR Spectral Data for 3-Bromo-4-methylquinoline

Predicted Chemical Lo
Nucleus . Multiplicity Notes
Shift (6, ppm)

) H2 proton, deshielded
1H NMR ~8.8-9.0 Singlet ) )
by adjacent nitrogen.

Aromatic protons on

~75-8.2 Multiplet the benzene ring (H5,

H6, H7, H8).

Methyl (CHs) protons
~25-27 Singlet v (CHz) p

at C4.

) C2, adjacent to
13C NMR ~150 Singlet )
nitrogen.
] ) Aromatic carbons of

~120 - 148 Multiple Singlets ]

both rings.

C3, attached to
~115 Singlet bromine (ipso-

carbon).
~18 - 20 Singlet Methyl (CHs) carbon.

Note: Predicted values are based on standard chemical shifts for quinoline systems and
substituent effects. Actual values may vary based on solvent and experimental conditions.[9]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight. Due to the natural isotopic abundance of
bromine (°°.7% 7°Br and 4°.3% 81Br), the molecular ion peak will appear as a characteristic pair
of peaks ([M]* and [M+2]*) with nearly equal intensity, separated by 2 m/z units.[9]

e Expected m/z: 220.98 ([M]* for 7°Br) and 222.98 ([M+2]* for 81Br).
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General Protocol for Analytical Characterization

o Sample Preparation (NMR): Dissolve 5-10 mg of the purified compound in ~0.7 mL of a
deuterated solvent (e.g., CDCIs) containing tetramethylsilane (TMS) as an internal standard
(6 =0.00 ppm).[9]

e NMR Acquisition: Acquire *H and 3C NMR spectra on a spectrometer (e.g., 400 or 500
MHz).

o Sample Preparation (MS): Prepare a dilute solution of the sample in a suitable solvent (e.qg.,
methanol or acetonitrile).

e MS Acquisition: Analyze the sample using an ESI-TOF or similar high-resolution mass
spectrometer to obtain an accurate mass measurement.

Chemical Reactivity and Derivatization

The synthetic utility of 3-Bromo-4-methylquinoline stems from its defined reactive sites,
primarily the carbon-bromine bond.

Palladium-Catalyzed Cross-Coupling Reactions

The C3-bromine atom is an excellent handle for forming new carbon-carbon and carbon-
heteroatom bonds, which is fundamental in drug discovery for exploring structure-activity
relationships (SAR).[1]

Suzuki-Miyaura Coupling: Reacts with boronic acids or esters to introduce aryl, heteroaryl, or
alkyl groups.[1]

Sonogashira Coupling: Couples with terminal alkynes to form alkynylated quinolines.

Buchwald-Hartwig Amination: Forms C-N bonds by reacting with amines.

Heck Coupling: Reacts with alkenes to introduce vinyl groups.

Other Reactions
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« N-Oxidation: The quinoline nitrogen can be oxidized to form the corresponding N-oxide,
which alters the electronic properties and reactivity of the ring system.

+ Methyl Group Functionalization: The C4-methyl group can potentially undergo condensation
or oxidation reactions under specific conditions.

3-Bromo-4-methylquinoline
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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